3-aminopropyl(ethyl)phosphinic acid;hydrochloride
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Overview
Description
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride is a chemical compound with the molecular formula C5H14NO2P It is a derivative of phosphinic acid, characterized by the presence of an aminopropyl group and an ethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopropyl(ethyl)phosphinic acid;hydrochloride typically involves the reaction of 3-aminopropylphosphonic acid with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a GABA receptor agonist or antagonist, influencing neurotransmission.
Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with GABA receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-aminopropyl(ethyl)phosphinic acid;hydrochloride involves its interaction with molecular targets such as GABA receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can affect various physiological processes, including muscle relaxation, anxiety, and pain perception.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropylphosphonic acid: Similar structure but lacks the ethyl group.
3-Aminopropyl(methyl)phosphinic acid: Contains a methyl group instead of an ethyl group.
2-Aminoethylphosphonic acid: Contains an aminoethyl group instead of an aminopropyl group.
Uniqueness
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride is unique due to the presence of both an aminopropyl group and an ethyl group attached to the phosphorus atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-aminopropyl(ethyl)phosphinic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFXUJBWMPODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CCCN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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